![molecular formula C9H18N4O2 B2391860 Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate CAS No. 2248418-52-0](/img/structure/B2391860.png)

Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

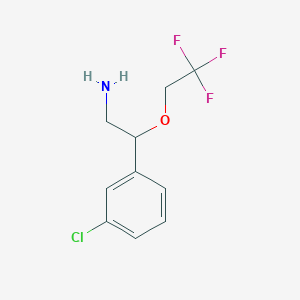

Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate is a useful research compound. Its molecular formula is C9H18N4O2 and its molecular weight is 214.269. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate is an important intermediate in the synthesis of various biologically active compounds. For example, it is used in the synthesis of Omisertinib (AZD9291), a medication for the treatment of certain types of non-small cell lung cancer. This compound is synthesized from commercially available precursors through a series of steps including acylation, nucleophilic substitution, and reduction, with the structures confirmed by MS and 1HNMR, showing a total yield of 81% in the process (Zhao et al., 2017).

Asymmetric Mannich Reaction

This compound is involved in the asymmetric Mannich reaction, an important process in organic synthesis. It is used in the synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate, showcasing its role in creating chiral amino carbonyl compounds. This application is crucial for developing compounds with specific stereochemistry, which is vital in pharmaceutical and chemical industries (Yang, Pan, & List, 2009).

Synthesis of Insecticide Analogues

Another application of this chemical is in synthesizing spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This synthesis involves several steps and yields various analogues and regioisomers, demonstrating the compound's versatility in creating structurally diverse molecules (Brackmann et al., 2005).

Protected Amines Synthesis

The compound is also utilized in the synthesis of Boc-protected amines through a mild and efficient one-pot Curtius rearrangement. This application is significant in synthesizing protected amino acids, a crucial step in peptide synthesis (Lebel & Leogane, 2005).

Transformation of Amino Protecting Groups

It plays a role in transforming amino protecting groups, as seen in the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This highlights its utility in fine-tuning the reactivity and selectivity of functional groups in complex organic molecules (Sakaitani & Ohfune, 1990).

properties

IUPAC Name |

tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)12-7(10)11-6-13(4)5/h6H,1-5H3,(H2,10,12,14)/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDYZHKLCXUEMP-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N)N=CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(\N)/N=C/N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2391786.png)

![[5-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2391787.png)

![3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2391788.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)

![3-(2,5-Dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2391792.png)